![molecular formula C37H36N5O3S- B1624193 1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate CAS No. 29329-88-2](/img/structure/B1624193.png)
1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate involves multiple steps, starting with the preparation of the core imidazoquinoxaline structure. This is typically achieved through a series of condensation reactions involving appropriate precursors. The introduction of the indole and ethenyl groups is carried out through further substitution reactions under controlled conditions. The final step involves the formation of the sulfonate salt by reacting the compound with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and ethenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can lead to the formation of reduced imidazoquinoxaline derivatives.
Aplicaciones Científicas De Investigación
1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazo(4,5-b)quinoxaline derivatives
- Indole-based compounds
- Quinoxaline-based compounds
Uniqueness
1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate is unique due to its combination of multiple heterocyclic rings and the presence of both indole and ethenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.
Propiedades
Número CAS |
29329-88-2 |
|---|---|
Fórmula molecular |
C37H36N5O3S- |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1,3-diethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H29N5.C7H8O3S/c1-4-34-27(35(5-2)30-29(34)31-24-16-10-11-17-25(24)32-30)20-19-23-22-15-9-12-18-26(22)33(3)28(23)21-13-7-6-8-14-21;1-6-2-4-7(5-3-6)11(8,9)10/h6-20,27H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/p-1/b20-19+; |
Clave InChI |
RFQAAUHMUSZNFK-RZLHGTIFSA-M |
SMILES |
CCN1C(N(C2=NC3=CC=CC=C3N=C21)CC)C=CC4=C(N(C5=CC=CC=C54)C)C6=CC=CC=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES isomérico |
CCN1C(N(C2=NC3=CC=CC=C3N=C21)CC)/C=C/C4=C(N(C5=CC=CC=C54)C)C6=CC=CC=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CCN1C(N(C2=NC3=CC=CC=C3N=C21)CC)C=CC4=C(N(C5=CC=CC=C54)C)C6=CC=CC=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
29329-88-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


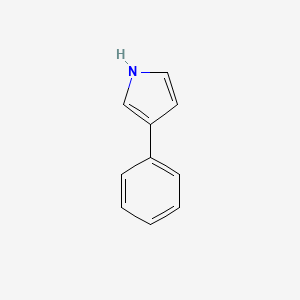
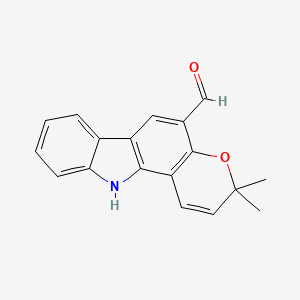
![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)

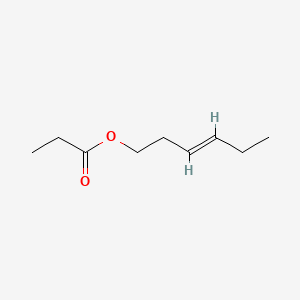
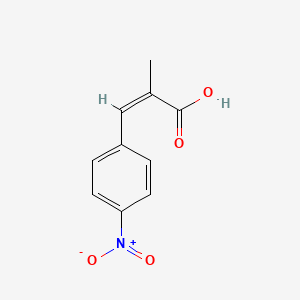
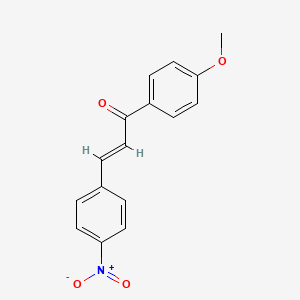


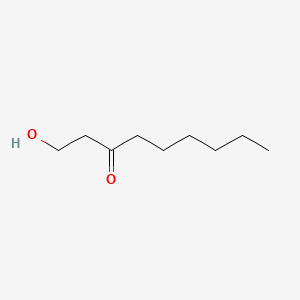
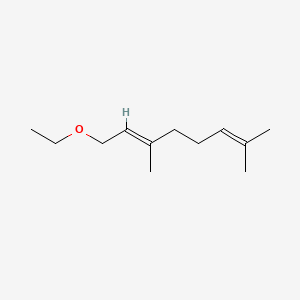


![N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide](/img/structure/B1624133.png)
